

Application Note: Optimized Recrystallization Protocols for 2-Carbamoyl-1-methylpyridinium Chloride

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Compound of Interest

Compound Name:	2-Carbamoyl-1-methylpyridin-1-ium chloride
CAS No.:	21032-31-5
Cat. No.:	B3049557

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-methyl-2-pyridinecarboxamide chloride) CAS: 21032-31-5

Executive Summary

2-Carbamoyl-1-methylpyridinium chloride is a quaternary ammonium salt frequently employed as a model for NAD⁺ analogues, a phase-transfer catalyst, or a synthetic intermediate. Its purification is often complicated by hygroscopicity and a tendency to "oil out" rather than crystallize due to the high lattice energy of the chloride salt competing with strong solvation forces.

This guide outlines three validated protocols for recrystallization, moving from scalable single-solvent systems to high-purity binary solvent precipitations. The selection of solvents is based on the Hansen Solubility Parameter (HSP) principles, balancing the high polarity of the pyridinium cation with the hydrogen-bonding capability of the amide moiety.

Solvent Selection Strategy

The purification of pyridinium chlorides requires a solvent system that solubilizes the ionic lattice at high temperatures but discriminates against impurities (often unreacted pyridine or methylating agents) upon cooling.

Physicochemical Profile[1][2][3][4][5][6]

- Cation: 1-Methylpyridinium (Planar, Aromatic, Electron-deficient).
- Substituent: 2-Carbamoyl (Amide). Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
- Anion: Chloride (). Hard base, high charge density, significantly hygroscopic.

Solvent Performance Matrix

The following table summarizes solvent efficacy based on dielectric constant () and empirical solubility data for pyridinium salts.

Solvent System	Role	Solubilization Power	Crystallization Speed	Risk Profile	Recommended Use
Ethanol (Abs.)	Primary	High (Hot) / Low (Cold)	Moderate	Low	Standard Protocol (Scalable)
Methanol / Et ₂ O	Binary	Very High / Antisolvent	Fast	Flammability	High Yield / Small Scale
Isopropanol (IPA)	Primary	Moderate	Slow	Low	Polymorph Control
Acetonitrile	Primary	Moderate	Moderate	Toxicity	Removal of polar impurities
Water	Solvent	Excessive	N/A	Hydrate formation	Not Recommended (unless lyophilizing)



Critical Insight: Avoid water-containing solvents. The chloride ion is intensely hydrated. Presence of water stabilizes the dissolved state, preventing nucleation and leading to oils. Always use anhydrous solvents.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of colored impurities, and batches >5g.

Materials:

- Crude 2-carbamoyl-1-methylpyridinium chloride.
- Absolute Ethanol (200 proof, anhydrous).
- Activated Charcoal (optional, for decolorization).

Methodology:

- Saturation: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
- Dissolution: Add Absolute Ethanol (approx. 5 mL per gram of solid). Heat to reflux () with stirring.
- Titration: If solid remains, add hot ethanol in 1 mL increments until clear.
 - Note: If a small amount of insoluble dark residue remains, this is likely inorganic salt or polymer. Filter hot through a pre-warmed Celite pad.
- Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
- Crystallization: Once at room temperature, transfer to a refrigerator for 4–12 hours.
 - Observation: Look for white to off-white needles.
- Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold absolute ethanol ().
- Drying: Dry in a vacuum oven at over or silica desiccant to remove trace solvent and prevent moisture uptake.

Protocol B: Binary Solvent Precipitation (Methanol / Diethyl Ether)

Best for: Maximizing yield, heat-sensitive compounds, or when the compound is too soluble in Ethanol.

Methodology:

- **Dissolution:** Dissolve the crude solid in the minimum amount of Methanol at room temperature (or slightly warmed to). The solution should be near saturation (syrupy consistency is acceptable).
- **Filtration:** Filter through a PTFE syringe filter to remove particulates.
- **Precipitation:** Place the filtrate in an Erlenmeyer flask with rapid stirring.
- **Antisolvent Addition:** Add Diethyl Ether dropwise.
 - **Visual Cue:** A transient cloudiness will appear and redissolve.^{[1][2]} Continue adding until a faint, persistent turbidity is observed (the "cloud point").^[1]
- **Crystal Growth:** Stop stirring. Add 1–2 mL of excess ether. Cover the flask with Parafilm (poke small holes) and let it stand undisturbed.
 - **Mechanism:**^{[3][1][2]} As the ether diffuses further and the methanol evaporates (if open), the dielectric constant drops, forcing the salt out of the solution into an ordered lattice.
- **Isolation:** Collect solids by filtration. Wash with 100% Diethyl Ether.

Protocol C: Vapor Diffusion (For X-Ray Quality Crystals)

Best for: Analytical characterization and structural determination.

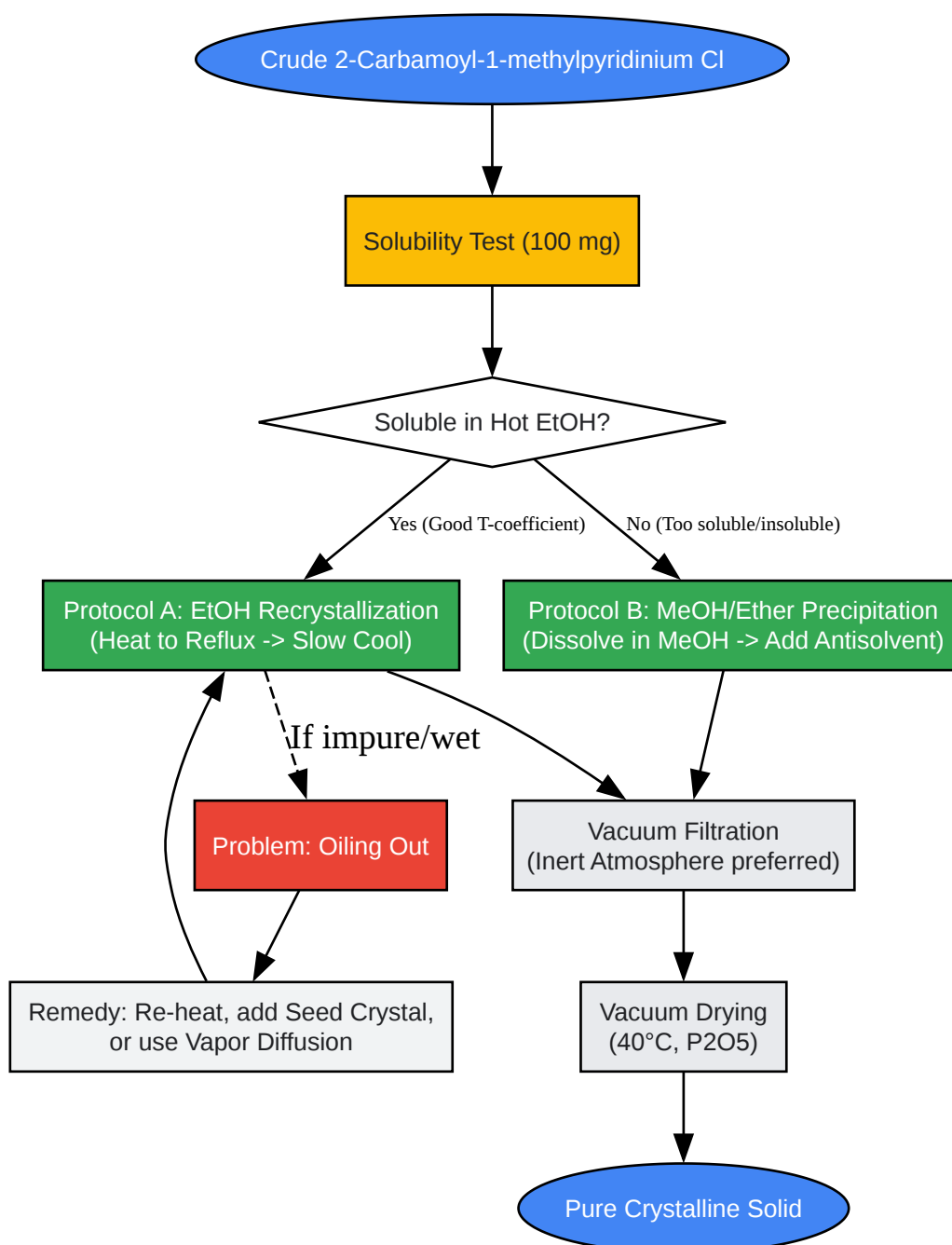
Setup:

- **Inner Vial:** Dissolve 50 mg of compound in 0.5 mL Methanol in a small HPLC vial.

- **Outer Vial:** Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (or Acetone).
- **Equilibration:** Cap the outer vial tightly.
- **Timeline:** Allow to stand for 2–5 days. Ether vapor will diffuse into the methanol, slowly lowering solubility and growing large, prism-like crystals.

Process Workflow & Logic (Visualization)

The following diagram illustrates the decision logic and physical workflow for the purification process.



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Figure 1: Decision tree and process flow for the purification of pyridinium salts.

Critical Quality Attributes (CQA) & Troubleshooting Troubleshooting "Oiling Out"

A common failure mode for quaternary salts is phase separation into a liquid oil rather than a solid crystal.

- Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are depressing the melting point.
- Solution:
 - Seed Crystals: Retain a tiny amount of crude solid (or a previous pure batch) and add it to the cooling solution at approx.

.^[1]^[4]

- Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass shards act as nucleation sites.
- Trituration: If an oil forms, decant the solvent and add fresh diethyl ether. Sonicate vigorously to induce solidification.

Characterization Standards

Ensure the final product meets these criteria before use in biological or synthetic applications:

Test	Expected Result	Method
Appearance	White crystalline solid	Visual
Melting Point	205–213 °C (dec.)*	Capillary (Uncorrected)
¹ H NMR	No solvent peaks (EtOH/MeOH)	DMSO-d ₆
Silver Nitrate	Immediate white precipitate ()	Aqueous Test

*Note: Melting points for quaternary salts often depend on heating rate and purity. Literature values for the 3-isomer are ~207°C; the 2-isomer is comparable.

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